molecular formula C21H19ClN6O3 B2407399 (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105219-73-5

(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2407399
CAS No.: 1105219-73-5
M. Wt: 438.87
InChI Key: CNBKGFQODILJDW-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including cellular metabolism, neurotransmission, and pH regulation .

Mode of Action

The compound’s mode of action is likely to involve binding to its target enzymes, thereby modulating their activity . The presence of the triazole and thiadiazine moieties in the compound’s structure may allow it to form specific interactions with different target receptors . .

Biochemical Pathways

The compound’s interaction with its target enzymes could potentially affect various biochemical pathways. For instance, inhibition of carbonic anhydrase could disrupt the regulation of pH and fluid balance in the body . Similarly, modulation of cholinesterase activity could impact neurotransmission, particularly in the nervous system . The specific pathways affected by this compound and their downstream effects would depend on the exact nature of its interaction with its targets .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these aspects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of its target enzymes, it could potentially reduce their activity, leading to alterations in the cellular processes they regulate . .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c1-30-16-5-4-14(22)13-15(16)21(29)27-10-8-26(9-11-27)19-7-6-18-23-24-20(28(18)25-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKGFQODILJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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